Welcome to the BenchChem Online Store!
molecular formula C13H13NO2 B1629520 Ethyl 3-methylquinoline-2-carboxylate CAS No. 904818-55-9

Ethyl 3-methylquinoline-2-carboxylate

Cat. No. B1629520
M. Wt: 215.25 g/mol
InChI Key: IOGKMOCCXXXETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08969376B2

Procedure details

A solution of 2-aminobenzaldehyde, 2-oxobutyric acid (13.5 g, 132 mmol), and sodium ethoxide (13.5 g, 198 mmol) in ethanol (331 mL) was refluxed for 20 h. After being cooled to 0° C., 96% sulfuric acid (10.6 mL, 97.9 mmol) was added. The reaction mixture was refluxed for 20 h. After being cooled to 0° C., the reaction mixture was basified to pH 8-9 with saturated sodium bicarbonate, and the mixture was extracted with chloroform. The organic layer was washed with water and saturated brine, dried over sodium sulfate, filtrated and concentrated in vacuo. The crude was purified by silica gel column chromatography (hexane:ethyl acetate=19:1 to 2:1) to give ethyl 3-methylquinoline-2-carboxylate. MS (APCI): m/z 218 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
331 mL
Type
solvent
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.O=[C:11]([CH2:15][CH3:16])[C:12]([OH:14])=[O:13].[O-][CH2:18][CH3:19].[Na+].S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+]>C(O)C>[CH3:16][C:15]1[C:11]([C:12]([O:14][CH2:18][CH3:19])=[O:13])=[N:1][C:2]2[C:3]([CH:4]=1)=[CH:6][CH:7]=[CH:8][CH:9]=2 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=O)C=CC=C1
Name
Quantity
13.5 g
Type
reactant
Smiles
O=C(C(=O)O)CC
Name
Quantity
13.5 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
331 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel column chromatography (hexane:ethyl acetate=19:1 to 2:1)

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC2=CC=CC=C2C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.